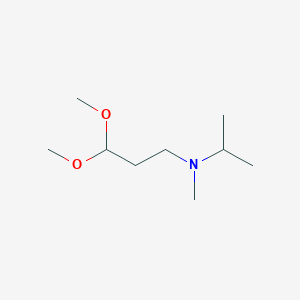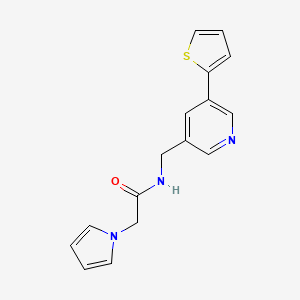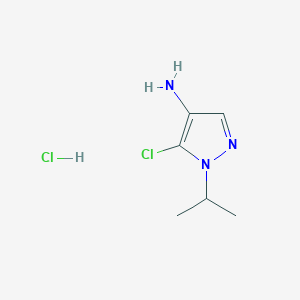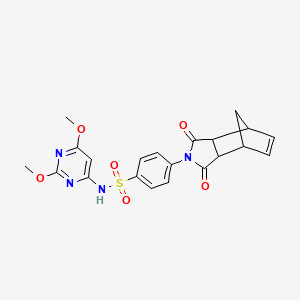
3,3-Dimethoxy-N-methyl-N-propan-2-ylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethoxy-N-methyl-N-propan-2-ylpropan-1-amine, also known as 3,3-DMA, is a chemical compound that belongs to the phenethylamine class. It is a synthetic compound that is structurally similar to amphetamines and has been studied for its potential use in scientific research.
Wirkmechanismus
The mechanism of action of 3,3-Dimethoxy-N-methyl-N-propan-2-ylpropan-1-amine is not fully understood, but it is believed to act as a monoamine releaser, similar to amphetamines. It is thought to increase the release of dopamine, serotonin, and norepinephrine in the brain, leading to increased neuronal activity and neurotransmitter signaling.
Biochemical and Physiological Effects:
Studies have shown that 3,3-Dimethoxy-N-methyl-N-propan-2-ylpropan-1-amine has similar effects to amphetamines, including increased locomotor activity, hyperthermia, and increased heart rate. It has also been shown to increase levels of dopamine, serotonin, and norepinephrine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,3-Dimethoxy-N-methyl-N-propan-2-ylpropan-1-amine in laboratory experiments is its ability to selectively release monoamine neurotransmitters, allowing for more specific studies of their effects on the central nervous system. However, its similarity to amphetamines may also pose limitations, as it may have similar side effects and potential for abuse.
Zukünftige Richtungen
Future research on 3,3-Dimethoxy-N-methyl-N-propan-2-ylpropan-1-amine could focus on its potential as a therapeutic agent for various neurological and psychiatric disorders, as well as its potential use as a tool for studying the role of monoamine neurotransmitters in the brain. Additionally, further studies on its mechanism of action and potential side effects could provide valuable insights for its safe and effective use in scientific research.
Synthesemethoden
The synthesis of 3,3-Dimethoxy-N-methyl-N-propan-2-ylpropan-1-amine involves the reaction of 3,4-methylenedioxyphenylacetone with methylamine and isopropylamine. The resulting product is then purified through recrystallization to obtain pure 3,3-Dimethoxy-N-methyl-N-propan-2-ylpropan-1-amine.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethoxy-N-methyl-N-propan-2-ylpropan-1-amine has been studied for its potential use as a research tool in various fields such as pharmacology, neuroscience, and medicinal chemistry. It has been used to study the effects of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine on the central nervous system.
Eigenschaften
IUPAC Name |
3,3-dimethoxy-N-methyl-N-propan-2-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2/c1-8(2)10(3)7-6-9(11-4)12-5/h8-9H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUNAGBCRJZQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCC(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine | |
CAS RN |
2283770-48-7 |
Source


|
| Record name | (3,3-dimethoxypropyl)(methyl)(propan-2-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B2912149.png)

![N-(4-chloro-2-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2912153.png)


![N-(4-bromo-3-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2912162.png)
![2-Chloro-6-({4-[(pyridin-2-yl)methyl]piperazin-1-yl}sulfonyl)quinoxaline](/img/structure/B2912163.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2912164.png)

![N-(4-chlorophenyl)-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2912166.png)
![Methyl 3-[(4-methylphenyl){2-[(2-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2912167.png)

